Product packaging for AC-55541(Cat. No.:CAS No. 916170-19-9)

AC-55541

Cat. No.: B1665388
CAS No.: 916170-19-9
M. Wt: 518.4 g/mol
InChI Key: UCUHFWIFSHROPY-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protease-Activated Receptors (PARs) in Biological Systems

Protease-activated receptors (PARs) are a unique family of four G protein-coupled receptors (GPCRs) that are activated by the proteolytic cleavage of their extracellular N-terminus. physiology.orgnih.gov This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. nih.govresearchgate.net This irreversible activation mechanism makes PARs critical mediators in response to proteases, which are important signaling molecules. physiology.org PARs are widely expressed throughout the body and are involved in a multitude of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and vascular biology. nih.govnih.govnih.gov The four members of this family, PAR1, PAR2, PAR3, and PAR4, are activated by various proteases, leading to diverse cellular responses depending on the specific receptor, cell type, and context. researchgate.net

Significance of Protease-Activated Receptor 2 (PAR2) in Cellular Signaling and Physiological Processes

Protease-Activated Receptor 2 (PAR2) is broadly expressed in various tissues and cell types, including epithelial cells, immune cells, neurons, and endothelial cells. nih.govmdpi.com It is activated by a range of serine proteases, such as trypsin, mast cell tryptase, and coagulation factors VIIa and Xa. nih.govproquest.com Upon activation, PAR2 couples to G proteins to trigger multiple intracellular signaling pathways, leading to responses like calcium mobilization, mitogen-activated protein kinase (MAPK) signaling, and the regulation of gene expression. mdpi.comproquest.com

PAR2 plays a significant role in a variety of physiological and pathophysiological processes. It is a key player in inflammation, immunity, angiogenesis, and nociceptive signaling. nih.govcas.cz For instance, PAR2 activation is implicated in inflammatory conditions such as arthritis, inflammatory bowel disease, and asthma. nih.govnih.gov In the nervous system, PAR2 activation can lead to the release of pro-nociceptive neuropeptides, contributing to pain perception. cas.cz Conversely, PAR2 activation can also have protective effects in certain contexts. nih.gov The diverse and sometimes opposing roles of PAR2 highlight the need for selective pharmacological tools to dissect its functions.

Historical Context of Small-Molecule Agonist Development for PAR2

The investigation of PAR2 function has historically relied on the use of proteases and synthetic peptide agonists that mimic the tethered ligand sequence, such as SLIGRL-NH2. nih.gov However, these peptide-based tools have limitations, including metabolic instability and poor bioavailability, which restrict their use, particularly in in vivo studies. nih.govnih.gov This created a demand for the development of more "drug-like" non-peptide agonists. nih.gov

Early efforts in the development of non-peptidic PAR2 agonists focused on modifying the original peptide sequences. portlandpress.com A significant breakthrough came with the discovery of the first small-molecule PAR2 agonists, AC-55541 and AC-264613, which represented distinct chemical series. nih.govresearchgate.net These compounds offered improved metabolic stability and the potential for systemic administration, opening new avenues for PAR2 research. nih.govresearchgate.net The development of these small-molecule agonists provided more reliable tools to probe the physiological functions of PAR2. nih.govnih.gov

Rationale for Investigating this compound as a Pharmacological Tool for PAR2 Research

This compound, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, was identified as a potent and selective small-molecule agonist of PAR2. nih.govresearchgate.net Its significance as a pharmacological tool stems from several key characteristics. Firstly, it displays no activity at other PAR subtypes or a wide range of other receptors involved in nociception and inflammation, ensuring its specificity for PAR2. nih.govrndsystems.commedchemexpress.com Secondly, this compound is metabolically stable and can be administered systemically, allowing for the investigation of PAR2 function in vivo. nih.gov

The ability of this compound to activate PAR2 signaling pathways, such as cellular proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca2+) mobilization, makes it invaluable for studying the downstream effects of PAR2 activation in various cell types and disease models. nih.govambeed.cn By providing a stable and selective means of activating PAR2, this compound allows researchers to explore the complex and multifaceted roles of this receptor in a controlled manner.

Research Findings on this compound

This compound has been characterized through a variety of in vitro and in vivo studies, providing detailed insights into its pharmacological profile.

In Vitro Activity of this compound

This compound activates PAR2 signaling with potencies in the nanomolar range across different cellular assays. nih.govambeed.cn

Assay TypeThis compound Potency (pEC50)This compound Potency (nM)Reference
Cellular Proliferation6.7200 rndsystems.com
Phosphatidylinositol (PI) Hydrolysis5.91000 rndsystems.commedchemexpress.com
Calcium (Ca2+) Mobilization6.6251 rndsystems.commedchemexpress.com

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In comparison to the commonly used peptide agonist SLIGRL-NH2, this compound demonstrates significantly greater potency. nih.govresearchgate.net Furthermore, studies have shown that this compound stimulates the internalization of PAR2 receptors, a key step in receptor signaling and regulation. nih.gov

In Vivo Effects of this compound

When administered in vivo, this compound has been shown to elicit physiological responses consistent with PAR2 activation.

In Vivo ModelEffect of this compoundReference
Rat PawElicited robust and persistent thermal hyperalgesia and edema nih.gov

These effects were blocked by co-administration of antagonists for tachykinin 1 (neurokinin 1) and transient receptor potential vanilloid (TRPV) 1 receptors, indicating a downstream signaling cascade involving these targets. nih.gov Systemic administration of this compound produced a similar degree of hyperalgesia as local administration, demonstrating its bioavailability and activity following systemic delivery. nih.gov

Pharmacokinetic Properties of this compound

Pharmacokinetic studies in rats have demonstrated that this compound is well-absorbed after intraperitoneal administration, reaching micromolar concentrations in the plasma. nih.govresearchgate.net It exhibits good metabolic stability in liver microsomes and has a sustained exposure with an elimination half-life of 6.1 hours. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20BrN5O3 B1665388 AC-55541 CAS No. 916170-19-9

Properties

IUPAC Name

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHFWIFSHROPY-RWPZCVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022523
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916170-19-9
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Initial Characterization of Ac 55541

Identification of AC-55541 as a Novel Small-Molecule PAR2 Agonist

This compound, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, was identified as one of the first non-peptide, small-molecule agonists for the Protease-Activated Receptor 2 (PAR2). nih.govresearchgate.net This discovery marked a significant advancement in the study of PAR2, as previous agonists were primarily based on peptide sequences mimicking the receptor's natural tethered ligand, which often suffered from low potency and metabolic instability. researchgate.netnih.gov

The characterization of this compound as a PAR2 agonist was established through a variety of functional in vitro assays. nih.gov Researchers demonstrated that this compound effectively activated PAR2 signaling pathways in cellular proliferation assays, phosphatidylinositol (PI) hydrolysis assays, and calcium (Ca²⁺) mobilization assays. nih.govrndsystems.com In these functional tests, this compound consistently initiated cellular responses characteristic of PAR2 activation, confirming its role as a direct agonist for the receptor. nih.govresearchgate.net Furthermore, visualization studies using EYFP-tagged PAR2 receptors showed that this compound stimulated the internalization of the receptor, a key step in the activation and signaling cascade of G-protein-coupled receptors like PAR2. nih.govresearchgate.net

Comparative Analysis of this compound Potency and Efficacy Against Peptide Agonists (e.g., SLIGRL-NH2, 2-furoyl-LIGRLO-NH2)

A critical aspect of the initial characterization of this compound was the evaluation of its potency and efficacy relative to established peptide agonists of PAR2. nih.gov The most commonly used peptide agonist, SLIGRL-NH₂, is derived from the tethered ligand sequence of human PAR2. nih.gov Another more potent peptide agonist, 2-furoyl-LIGRLO-NH₂, was developed to have enhanced stability and potency. researchgate.netmedchemexpress.com

In direct comparisons, this compound demonstrated significantly greater potency than SLIGRL-NH₂. nih.gov Across various functional assays, SLIGRL-NH₂ was found to be 30 to 300 times less potent than this compound. nih.gov The potency of this compound was, however, comparable to that of the more potent peptide agonist, 2-furoyl-LIGRLO-NH₂. nih.gov

The potency of this compound was quantified using pEC₅₀ values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. In cellular proliferation assays, this compound exhibited a pEC₅₀ of 6.7. rndsystems.commedchemexpress.com In PI hydrolysis and Ca²⁺ mobilization assays, the pEC₅₀ values were 5.9 and 6.6, respectively. rndsystems.commedchemexpress.com In absolute concentrations, the potency of this compound in these assays ranged from 200 to 1000 nM. nih.govresearchgate.net

CompoundAssay TypePotency (pEC₅₀)Potency Range (nM)Relative Potency Comparison
This compoundCellular Proliferation6.7200 - 100030-300x more potent than SLIGRL-NH₂; Similar to 2-furoyl-LIGRLO-NH₂
This compoundPI Hydrolysis5.9
This compoundCa²⁺ Mobilization6.6
2-furoyl-LIGRLO-NH₂Various~7.0Similar to this compound10-300x more potent than SLIGRL-NH₂
SLIGRL-NH₂VariousNot specifiedMicromolar range30-300x less potent than this compound

Selectivity Profile of this compound for PAR2 Over Other PAR Subtypes

The Protease-Activated Receptor family consists of four members: PAR1, PAR2, PAR3, and PAR4. While they share a common mechanism of activation by proteases, they are distinct receptors with different physiological roles. Therefore, the selectivity of a novel agonist is a crucial determinant of its utility as a pharmacological tool.

Studies on this compound have demonstrated its high selectivity for PAR2. medchemexpress.com When tested for activity against the other PAR subtypes (PAR1, PAR3, and PAR4), this compound showed no agonist activity. nih.govresearchgate.netrndsystems.com This high degree of selectivity ensures that the biological effects observed upon its application can be specifically attributed to the activation of PAR2, avoiding the confounding effects of activating other PAR family members. researchgate.net This makes this compound a valuable tool for specifically investigating the physiological and pathological functions of PAR2. nih.gov

Evaluation of this compound Specificity Against a Broad Panel of Molecular Targets Involved in Nociception and Inflammation

Given that PAR2 is heavily implicated in processes of inflammation and pain (nociception), it was essential to determine if this compound interacts with other molecular targets involved in these pathways. To assess its specificity, this compound was screened against a broad panel of over 30 other molecular targets known to play a role in nociception and inflammation. nih.govrndsystems.commedchemexpress.com

The results of this extensive screening revealed that this compound did not possess any significant affinity for these other targets. nih.govresearchgate.net This lack of off-target activity further underscores the compound's specificity for PAR2. medchemexpress.com The high selectivity and specificity profile of this compound confirms its status as a precise pharmacological probe for elucidating the complex roles of PAR2 in various biological systems, particularly in the context of inflammation and pain signaling. nih.govnih.gov

Molecular Mechanisms of Ac 55541 Action at Protease Activated Receptor 2

Downstream Signaling Pathways Modulated by AC-55541-Activated PAR2

Activation of Phospholipase C (PLC) and Inositol-1,4,5-Trisphosphate (IP3) Pathways

Activation of PAR2 by this compound robustly stimulates phosphatidylinositol hydrolysis and intracellular calcium mobilization. researchgate.netresearchgate.netguidetopharmacology.org This activation triggers the Phospholipase C (PLC) pathway, a critical component of G protein-coupled receptor signaling. figshare.comharvard.edu Upon PAR2 stimulation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key secondary messengers: Inositol-1,4,5-Trisphosphate (IP3) and diacylglycerol (DAG). figshare.com The generation of IP3 leads to a rapid increase in intracellular calcium concentrations by facilitating the release of calcium ions from internal stores within the endoplasmic reticulum. figshare.comidrblab.netmdpi.com Studies in murine small intestinal interstitial cells of Cajal (ICCs) have shown that this compound induces a dose-dependent depolarization of pacemaker potentials, a response that is explicitly dependent on extracellular Ca2+, G protein, PLC, and IP3 signaling pathways. figshare.com

Table 1: this compound Potency in PAR2-Mediated Assays

Assay TypepEC50 Value
PAR2 Activation6.7
PI Hydrolysis5.9
Ca2+ Mobilization6.6

Involvement of Protein Kinase C (PKC) in this compound Signaling

The activation of PLC by this compound, in addition to producing IP3, also generates diacylglycerol (DAG). DAG serves as a crucial activator of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular functions. figshare.com The activation of PKC is an integral part of the downstream signaling initiated by PAR2. Research indicates that PAR2-mediated responses, such as the depolarization of pacemaker potentials, are dependent on PKC signaling pathways. figshare.com Furthermore, this compound-induced PAR2 activation contributes to inflammatory sensitization through the involvement of PKC and other calcium-sensitive processes. harvard.edu

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Protease-Activated Receptor 2 activation is known to modulate Mitogen-Activated Protein Kinase (MAPK) cascades, which are fundamental signaling pathways regulating diverse cellular processes including proliferation, differentiation, and inflammation. ensembl.orgmdpi.commdpi.com While direct studies explicitly detailing this compound's specific modulation of all MAPK cascades are limited in the provided information, PAR2 activation generally leads to the activation of MAPK pathways, including Extracellular signal-Regulated Kinases 1/2 (ERK1/2). ensembl.orgmdpi.comnih.gov For instance, synthetic PAR2 agonists have been shown to induce ERK1/2 activation. ensembl.org Given that this compound is a potent PAR2 agonist, it is inferred to participate in the modulation of these cascades as part of its mechanism of action. researchgate.net

Regulation of Interferon Regulatory Factor 3 (IRF-3) and NF-κB Signaling

PAR2 activation is mediated through various signaling pathways, including those involving I-kappaB kinase/NF-κB. wikipedia.org Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor family that plays a central role in regulating immune and inflammatory responses. frontiersin.orgfrontiersin.orgwikipedia.org Interferon Regulatory Factor 3 (IRF-3) is another transcription factor involved in innate immune responses, particularly in antiviral signaling, and has been shown to regulate NF-κB activity. frontiersin.orgnih.gov While the precise mechanism by which this compound directly regulates IRF-3 and NF-κB signaling is not extensively detailed in the provided data, there is an indication that this compound can suppress IRF-3. researchgate.net This suggests a role for this compound in the broader regulation of inflammatory and immune pathways that involve these transcription factors.

Suppression of Chemokine (C-X-C Motif) Ligand 10 (CXCL10) mRNA Expression

A notable effect of this compound is its ability to suppress the expression of Chemokine (C-X-C Motif) Ligand 10 (CXCL10) mRNA. genecards.orgguidetopharmacology.orgmdpi.comresearchgate.netnih.gov Specifically, this compound, at a concentration of 100 nM for one hour, has been shown to suppress poly I:C–induced CXCL10 mRNA expression in normal human bronchial epithelial (NHBE) cells. genecards.orgguidetopharmacology.orgmdpi.comresearchgate.netnih.gov CXCL10 is a pro-inflammatory chemokine, and its suppression by this compound highlights a potential anti-inflammatory aspect of its PAR2 agonism. wikipedia.orggenecards.orguniprot.org

Table 2: Effect of this compound on CXCL10 mRNA Expression

Target GeneCell LineThis compound ConcentrationIncubation TimeEffect
CXCL10 mRNANHBE cells100 nM1 hourSuppresses poly I:C–induced expression

Structural and Mutagenesis Studies of Ac 55541 Par2 Interactions

Identification of Key PAR2 Residues Critical for AC-55541 Agonist Activity

Research has indicated that the activation mechanism of PAR2 by small-molecule agonists like this compound differs from that of peptide agonists. Specifically, mutagenesis of charged residues located in Extracellular Loop 2 (ECL2) of the PAR2 receptor, which are known to be important for the actions of peptide agonists, did not significantly affect the activation of PAR2 by this compound or AC-264613 bio-techne.com. This suggests that this compound does not rely on these specific charged residues in ECL2 for its agonistic activity, implying a distinct binding and activation pathway compared to its peptide counterparts.

Impact of Protease-Activated Receptor 2 (PAR2) Polymorphic Variants on this compound Potency (e.g., F240S Mutation)

A significant finding in the study of this compound's interaction with PAR2 is the profound impact of the F240S polymorphic variant. Receptors carrying the F240S mutation were found to be constitutively active in various functional assays, including cellular proliferation, phosphatidylinositol hydrolysis, and β-arrestin recruitment bio-techne.com. Furthermore, this compound and AC-264613 were potentiated over 30-fold at PAR2 receptors with the F240S mutation bio-techne.com. In contrast, the potency of peptide agonists such as SLIGRL and 2-furoyl LIGRLO was much less affected by this mutation bio-techne.com. This potentiation suggests that the F240S variant, located at the junction of ECL2 and transmembrane helix 5 (TM5), may influence conformational changes in PAR2 receptors, making them more susceptible to activation by small-molecule agonists. This observation highlights the potential utility of F240S PAR2 receptors in screening for novel small-molecule PAR2 modulators bio-techne.com.

The following table summarizes the differential effects of the F240S mutation on the potency of this compound compared to peptide agonists:

Agonist TypeMutation Impact on Potency (Fold Increase/Decrease)Basal Activity
This compound>30-fold potentiation at F240S PAR2 bio-techne.comIncreased
AC-264613>30-fold potentiation at F240S PAR2 bio-techne.comIncreased
SLIGRLMuch less affected by F240S PAR2 bio-techne.comSlightly affected
2-furoyl LIGRLOMuch less affected by F240S PAR2 bio-techne.comSlightly affected

Computational Modeling and Molecular Docking Approaches for Predicting this compound Binding Modes

Computational modeling and molecular docking approaches have been employed to predict the binding modes of PAR2 ligands, including small molecules like this compound. One docking analysis reported a binding affinity score of -24.35 kcal/mol for this compound with PAR2 bio-techne.com. While specific detailed binding interactions for this compound are not extensively detailed in the provided search results, general computational studies for PAR2 agonists have utilized homology modeling, molecular docking, and molecular dynamics simulations based on PAR2 crystal structures (e.g., PDB ID: 5NDD). These methods aim to understand how small ligands modulate PAR2 and to predict interactions with key residues. For other small-molecule PAR2 agonists, modeling studies have predicted interactions with residues such as Y82, Y156, D228, L307, and Y326, which were subsequently supported by mutagenesis data. These computational techniques are vital for generating hypotheses about ligand-receptor interactions and guiding further experimental validation.

Preclinical Pharmacological Characterization of Ac 55541

In Vitro Pharmacological Activity in Various Cell Lines and Primary Cultures

AC-55541 demonstrates significant in vitro pharmacological activity by activating PAR2 signaling across various cellular assays. It stimulates cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca2+) mobilization. bio-techne.comhellobio.comebi.ac.ukfishersci.pt

The compound exhibits high potency in these functional assays. For cell proliferation, the pEC50 value is 6.7; for PI hydrolysis, it is 5.9; and for Ca2+ mobilization, it is 6.6. bio-techne.comebi.ac.uk The potencies of this compound in these assays range from 200 to 1000 nM. hellobio.comfishersci.pttocris.com Notably, this compound shows no activity at other PAR receptor subtypes and lacks significant affinity for over 30 other molecular targets implicated in nociception and inflammation, highlighting its selectivity. bio-techne.comhellobio.comtocris.com Furthermore, studies have shown that this compound stimulates the internalization of PAR2 receptors. hellobio.com

Table 1: In Vitro Pharmacological Activity of this compound

Assay TypepEC50 ValuePotency Range (nM)
Cell Proliferation6.7200 - 1000
Phosphatidylinositol Hydrolysis5.9200 - 1000
Ca2+ Mobilization6.6200 - 1000

Effects of this compound on Gastrointestinal Motility and Interstitial Cells of Cajal (ICCs)

Modulation of Pacemaker Potentials in Murine Small Intestinal ICCs

Investigations into the effects of this compound on pacemaker potentials in murine small intestinal ICCs have revealed dose-dependent modulatory activity. This compound, at concentrations ranging from 10 to 50 μM, dose-dependently depolarized the pacemaker potentials and simultaneously reduced their amplitude. Current time information in Lagos, NG.

Specifically, the mean degrees of depolarization observed were 3.6 ± 0.5 mV with 10 μM this compound, 11.9 ± 0.9 mV with 30 μM, and 24.5 ± 1.8 mV with 50 μM (p < 0.01 for all concentrations compared to control). Current time information in Lagos, NG. Concurrently, the mean amplitudes of the pacemaker potentials decreased from a control value of 23.8 ± 1.5 mV to 11.2 ± 0.8 mV at 30 μM this compound (p < 0.01) and further to 2.9 ± 0.8 mV at 50 μM this compound (p < 0.01). Current time information in Lagos, NG. These findings indicate that this compound effectively activates PAR2 on murine small intestinal ICCs. Current time information in Lagos, NG. The depolarization of pacemaker potentials induced by PAR2 agonists, including this compound, is dependent on extracellular Ca2+ and involves the G protein, phospholipase C (PLC), protein kinase C (PKC), and inositol (B14025) trisphosphate (IP3) signaling pathways. However, this modulation does not involve the transient receptor potential vanilloid 4 (TRPV4) signaling pathways. Current time information in Lagos, NG.

Table 2: Effects of this compound on Pacemaker Potentials in Murine Small Intestinal ICCs

This compound Concentration (μM)Mean Depolarization (mV) ± SEMMean Amplitude (mV) ± SEM
Control (0)N/A23.8 ± 1.5
103.6 ± 0.5 (p < 0.01)N/A
3011.9 ± 0.9 (p < 0.01)11.2 ± 0.8 (p < 0.01)
5024.5 ± 1.8 (p < 0.01)2.9 ± 0.8 (p < 0.01)

Neurobiological Effects and Nociceptive Modulation by this compound

Induction of Thermal Hyperalgesia and Edema in Animal Models

This compound exhibits pronociceptive activity in vivo, leading to the induction of thermal hyperalgesia and edema in animal models. Intrapaw administration of this compound elicits robust and persistent thermal hyperalgesia and edema in rats. hellobio.comebi.ac.ukwikipedia.org Furthermore, systemic administration of this compound produces a similar degree of hyperalgesia as observed with local administration, indicating its systemic efficacy in inducing these nociceptive responses. hellobio.com

Impact on Synaptic Transmission and Plasticity in Hippocampal Circuits, including Long-Term Depression (LTD)

This compound has a notable impact on synaptic transmission and plasticity within hippocampal circuits, specifically inducing long-term depression (LTD). Studies conducted on acute hippocampal slices demonstrated that treatment with the selective PAR2 agonist this compound (10 µM) resulted in a profound and stable depression of synaptic transmission at Schaffer collateral-CA1 synapses. citeab.comnih.gov This synaptic depression, which is a form of LTD, persisted even after the removal of this compound from the bath solution. citeab.comnih.gov

The induction of this PAR2-mediated LTD is dependent on protein kinase A (PKA) signaling, as its effects were blocked in the presence of a PKA inhibitor. nih.gov However, protein kinase C (PKC) inhibition did not affect the induction of PAR2-mediated LTD. nih.gov The mechanism underlying this LTD also involves the transient receptor potential vanilloid 4 (TRPV4) channel and requires the activation of N-methyl-D-aspartate receptors (NMDARs). citeab.comnih.gov This finding distinguishes the effects of PAR2 activation from those of PAR1, which is known to mediate long-term potentiation (LTP) in hippocampal circuits, suggesting that different classes of PARs may regulate synaptic plasticity by balancing LTP and LTD. citeab.com

Interaction with Tachykinin 1 (Neurokinin 1) Receptor and Transient Receptor Potential Vanilloid (TRPV) 1 Antagonists

The pronociceptive effects of this compound, specifically the induction of thermal hyperalgesia and edema, are significantly influenced by interactions with tachykinin 1 (Neurokinin 1, NK1) receptor and transient receptor potential vanilloid 1 (TRPV1) antagonists. Coadministration of either an NK1 receptor antagonist or a TRPV1 antagonist completely blocked the thermal hyperalgesia and edema induced by this compound. hellobio.com

The NK1 receptor and TRPV1 are closely linked in nociceptive pathways. The NK1 receptor is coexpressed with TRPV1 in primary sensory neurons, particularly in dorsal root ganglion (DRG) neurons. sdsc.edu Activation of the NK1 receptor has been shown to enhance TRPV1 activity via a protein kinase C epsilon (PKCepsilon)-mediated pathway, which contributes to heat hyperalgesia. sdsc.edu Furthermore, the activation of NK1 receptors by endogenously released substance P (SP), subsequent to TRPV1 activation, plays a role in governing TRPV1 function and associated physiological responses, such as increases in afferent renal nerve activity and renal excretory function. nih.gov This intricate interplay highlights the importance of both NK1 and TRPV1 pathways in mediating the nociceptive responses induced by PAR2 activation via this compound.

Medicinal Chemistry and Analog Development of Ac 55541

Structure-Activity Relationship (SAR) Studies of AC-55541 and Related Scaffolds

Structure-Activity Relationship (SAR) studies have been crucial in optimizing the pharmacological profile of this compound and its related scaffolds. This compound and AC-264613 were among the first small-molecule agonists identified for PAR2. researchgate.net These compounds demonstrated superior potency compared to the synthetic peptide SLIGRL, a traditional PAR2 activator. researchgate.netnih.gov

Potency Comparison of PAR2 Agonists researchgate.net

CompoundFunctional Assays (Potency Range)Comparison to SLIGRL-NH₂
This compound200-1000 nM30-300 times more potent
AC-26461330-100 nM30-300 times more potent
2-furoyl-LIGRLO-NH₂Similar to this compound/AC-264613-
SLIGRL-NH₂-Baseline

The selectivity of this compound and AC-264613 is notable, as they exhibit no activity at other PAR receptor subtypes or at over 30 other molecular targets implicated in nociception. researchgate.net Investigations into the mechanism of action suggest that the extracellular loop 2 (ECL2) of the PAR2 receptor plays a critical role in the activation mechanism by these small-molecule agonists. researchgate.net General SAR efforts for non-peptidic PAR2 agonists have focused on modifications such as heterocyclic replacement of the N-terminal serine and truncation from the C-terminus of hexapeptide structures. researchgate.netnih.gov The overarching goal in these SAR studies is to minimize molecular size, reduce polar atoms and polar surface area, and decrease rotatable bonds, all while maintaining or enhancing potency and stability. nih.gov

Development of Structurally Diverse this compound Analogs (e.g., AC-264613, AC-98170)

The "AC series" of compounds emerged from efforts to develop non-peptidic PAR2 agonists, with this compound identified as a full agonist and AC-98170 as a partial agonist. researchgate.netnih.gov The discovery of these compounds stemmed from the screening of chemical libraries. lakeheadu.ca

Key Characteristics of this compound Analogs

CompoundAgonist TypePAR2 Agonist Potency (pEC₅₀)Functional Activities (pEC₅₀)PubChem CID
This compoundFull Agonist-Ca²⁺ mobilization, PI hydrolysis, cell proliferation researchgate.net9589606
AC-264613Agonist7.5 bio-techne.comtocris.comPI hydrolysis (6.9), Ca²⁺ mobilization (7.0), cell proliferation (7.5) bio-techne.comtocris.com25108278
AC-98170Partial AgonistLower EC₅₀ than this compound researchgate.netnih.govCa²⁺ signaling (30% efficacy of SLIGRL-NH₂) researchgate.netnih.gov9696680

AC-264613, for instance, is a potent and selective PAR2 agonist that stimulates phosphatidylinositol (PI) hydrolysis, Ca²⁺ mobilization, and cellular proliferation in vitro. bio-techne.comtocris.com More recent analog development, such as that leading to IK187 (Klösel et al., 2020), has been guided by the crystal structure of PAR2. This approach involved replacing the C-terminal end of peptidic agonists with small molecules based on disubstituted phenylene scaffolds. nih.govresearchgate.net

Strategies for Enhancing "Drug-like" Properties in Non-Peptidic PAR2 Agonists

Historically, peptide agonists for PAR2 faced limitations due to poor bioavailability and potency, making them unsuitable for in vivo applications. nih.govresearchgate.net This challenge spurred a shift towards developing non-peptide agonists with improved "drug-like" properties. nih.gov

This compound exemplifies this progress, exhibiting weak solubility in both organic solvents and aqueous phosphate (B84403) buffers, alongside good metabolic stability in human and rat microsomes, indicating its potential for in vivo use. researchgate.netnih.govresearchgate.net Both this compound and AC-264613 demonstrated good absorption when administered intraperitoneally to rats, achieving micromolar peak plasma concentrations. researchgate.net

Pharmacokinetic Properties of this compound and AC-264613 in Rats researchgate.net

CompoundPeak Plasma Concentration (ng/ml)Time to Peak (min)Elimination Half-life (h)Metabolic Stability (Human Liver Microsomes, µl/min/mg)Metabolic Stability (Rat Liver Microsomes, µl/min/mg)
This compound1035506.1619
AC-2646131233102.5937

Strategies employed to enhance drug-like properties in non-peptidic PAR2 agonists include the heterocyclic replacement of the N-terminal serine and truncation from the C-terminus, as well as appending C-terminal non-peptidic fragments. researchgate.net The aim is to create compounds with reduced size, fewer polar atoms, lower polar surface area, and fewer rotatable bonds, while maintaining high potency and stability in biological media. nih.gov Recent compounds like IK187 have also shown demonstrable metabolic stability, further advancing the development of non-peptidic PAR2 drugs. nih.govresearchgate.net

Investigation of Biased Agonism for this compound and its Derivatives

Biased agonism refers to the phenomenon where different ligands or proteases can selectively activate distinct downstream signaling pathways of a G protein-coupled receptor (GPCR), such as PAR2. nih.govnih.govresearchgate.netmdpi.com This can lead to unique physiological outcomes. nih.gov PAR2 activation can trigger various intracellular signaling events, including G protein-mediated calcium release and β-arrestin recruitment. nih.govresearchgate.netmdpi.com

While this compound is a full agonist and AC-98170 is a partial agonist for PAR2-dependent Ca²⁺ signaling, the extent to which these specific compounds exhibit biased agonism across different PAR2 signaling pathways has not been fully elucidated. researchgate.netnih.gov AC-98170, for instance, shows 30% efficacy compared to SLIGRL-NH₂ for Ca²⁺ signaling, but with a lower EC₅₀ than this compound. researchgate.netnih.gov

More recent research efforts have successfully developed PAR2 agonists that display G-protein bias, preferentially activating Gαq/11 over β-arrestin2 recruitment. nih.govresearchgate.net Examples of such biased PAR2 agonists include DF253, AY77, and AY254. nih.govnih.gov The concept of biased agonism in GPCRs holds significant therapeutic promise, as it may enable the development of drugs with more selective pharmacological profiles and potentially reduced side effects by targeting specific signaling pathways. mdpi.com

Advanced Research Methodologies and Future Directions

Utilization of AC-55541 as a Pharmacological Tool for Elucidating PAR2 Physiological Functions

This compound is recognized as a highly selective PAR2 agonist, exhibiting no activity at other PAR subtypes or over 30 other receptors implicated in nociception and inflammation. bio-techne.comtocris.comymilab.comuni.luciteab.comcaymanchem.comhellobio.comuq.edu.auchembase.cnfishersci.be This specificity makes it an invaluable probe for dissecting the precise contributions of PAR2 to various biological processes. Its metabolic stability in both human and rat microsomes further enhances its utility for in vivo investigations, ensuring sustained exposure and reliable experimental outcomes. uni.lucaymanchem.comfishersci.benih.gov

In preclinical studies, this compound has been instrumental in demonstrating the physiological impact of PAR2 activation. For instance, it elicits pronociceptive activity in vivo, highlighting PAR2's involvement in pain pathways. bio-techne.comtocris.comymilab.comuni.luciteab.comcaymanchem.comhellobio.comuq.edu.auchembase.cnfishersci.be Beyond pain, this compound has been utilized to explore PAR2's role in synaptic plasticity, where it was shown to induce long-term depression (LTD) in hippocampal slices, suggesting a broader influence on neuronal function. Such applications underscore this compound's critical role in advancing our understanding of PAR2's diverse physiological functions.

Advanced Cellular and Biochemical Assays for PAR2 Agonist Profiling

The characterization of this compound's activity has relied on a suite of advanced cellular and biochemical assays, providing a comprehensive profile of its PAR2 agonism. These assays typically include measurements of cellular proliferation, phosphatidylinositol (PI) hydrolysis, and intracellular calcium (Ca²⁺) mobilization, all of which are downstream indicators of PAR2 activation. tocris.comymilab.comuni.luciteab.comcaymanchem.comhellobio.comuq.edu.auchembase.cnfishersci.be

Table 1: this compound Potency in Key In Vitro Assays

Assay TypepEC₅₀ ValuePotency Range (nM)Cellular Effect
PAR2 Agonist Activity6.7N/AOverall PAR2 activation
PI Hydrolysis5.9200-1000Activation of phosphatidylinositol signaling
Ca²⁺ Mobilization6.6200-1000Increase in intracellular calcium
Cellular ProliferationN/A200-1000Stimulation of cell growth
Receptor InternalizationN/AN/AStimulates internalization of EYFP-tagged PAR2
CXCL10 mRNA SuppressionN/A100 nMSuppresses poly I:C-induced CXCL10 mRNA in NHBE cells

Application of Computational Modeling for Rational Design of Novel PAR2 Modulators

Computational modeling plays a pivotal role in the rational design of novel PAR2 modulators, leveraging the structural insights gained from experimental studies. The availability of crystal structures for PAR2, often in complex with antagonists, provides a foundational framework for in silico investigations. Techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze the binding modes of agonists like this compound within the PAR2 binding pocket.

These computational approaches, often coupled with mutagenesis studies, help to identify critical residues involved in ligand-receptor interactions and to understand the structural basis of PAR2 activation. By elucidating how this compound interacts with PAR2 at an atomic level, researchers can gain valuable insights that guide the design of new compounds with enhanced potency, selectivity, and desired pharmacological profiles. This iterative process of computational prediction, experimental validation, and structural refinement is essential for advancing the field of PAR2 drug discovery.

Future Investigations into the Role of PAR2 in Disease Pathogenesis Using this compound in Preclinical Disease Models

Given its established in vivo activity and metabolic stability, this compound is poised to be a valuable tool for future investigations into the precise role of PAR2 in the pathogenesis of various diseases. Its use in preclinical disease models allows researchers to explore PAR2's contribution to disease progression and to identify potential therapeutic targets. uni.luciteab.comcaymanchem.comchembase.cnfishersci.be

Key areas for future investigation using this compound include:

Nociception and Pain: Further characterization of PAR2's role in different pain modalities, building on observations of this compound-induced thermal hyperalgesia and edema. citeab.comcaymanchem.comchembase.cnfishersci.be

Inflammatory Diseases: Exploring PAR2's involvement in inflammatory conditions such as inflammatory bowel disease (IBD), irritable bowel syndrome (IBS) uni.lu, and other generalized inflammatory processes where PAR2 expression is often upregulated.

Cancer: Investigating the complex role of PAR2 in various cancers, including prostate cancer, melanoma, and oral squamous cell carcinoma, where PAR2 signaling has been implicated in cell proliferation and migration.

Respiratory Diseases: Delving deeper into PAR2's function in conditions like asthma, where it may contribute to airway inflammation.

By employing this compound in these diverse preclinical models, researchers can gain a more nuanced understanding of PAR2's pathophysiological contributions, paving the way for the development of novel therapeutic strategies.

Unexplored Aspects of this compound-Mediated PAR2 Signaling and Cross-Talk with Other Pathways

While this compound's direct agonistic effects on PAR2 are well-documented, several unexplored aspects of its mediated signaling and potential cross-talk with other pathways warrant further investigation. PARs, including PAR2, are known to activate a complex network of intracellular signaling cascades, involving various G proteins (Gαq, Gαi, Gα12/13) and G protein-independent pathways, such as β-arrestin recruitment and ERK activation. Future studies could specifically examine the G protein bias of this compound, as some PAR2 ligands exhibit preferential activation of certain pathways (e.g., Gαq/11 over β-arrestin2 recruitment), which could have distinct functional outcomes.

The phenomenon of receptor dimerization and transactivation is another intriguing area. PARs can form dimers and their tethered ligands can cross-activate other PARs or even non-PAR receptors, adding layers of complexity to their signaling. For instance, the PAR1-tethered ligand can activate PAR2. Investigating if this compound influences or participates in such receptor cross-talk could reveal novel signaling mechanisms. Furthermore, its interaction with other receptor systems, such as the tachykinin 1 (neurokinin 1) receptor and transient receptor potential vanilloid 1 (TRPV1), as observed in some in vivo effects, suggests broader pharmacological interactions that could be further elucidated. caymanchem.comchembase.cnfishersci.be

Opportunities for Developing Next-Generation PAR2 Agonists Based on the this compound Scaffold

This compound represents a significant advancement in PAR2 pharmacology as a non-peptidic small molecule agonist, overcoming limitations associated with peptide-based ligands such as poor bioavailability and metabolic instability. Its demonstrated potency, often comparable to or exceeding that of some peptide agonists, positions its chemical scaffold as an excellent starting point for the development of next-generation PAR2 modulators. caymanchem.comchembase.cnfishersci.be

Opportunities for future drug discovery efforts based on the this compound scaffold include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies can be conducted to systematically explore modifications to the this compound structure, aiming to optimize its potency, selectivity, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).

Lead Optimization: Chemical modifications can be designed to improve drug-like properties, addressing any remaining challenges in solubility, stability, or in vivo efficacy.

Exploration of Biased Agonism: Modifying the scaffold to induce biased agonism, selectively activating beneficial signaling pathways while avoiding undesirable ones, could lead to therapeutics with improved safety profiles.

Rational Design: Leveraging advanced computational modeling techniques in conjunction with experimental data will be crucial for guiding the design of novel chemical entities with tailored PAR2 modulating capabilities.

By building upon the successful foundation laid by this compound, researchers can continue to innovate in the design of PAR2 agonists, ultimately contributing to the development of novel therapeutic agents for a range of PAR2-mediated diseases.

Q & A

Q. What is the primary mechanism of action of AC-55541, and how is its PAR2 agonism validated experimentally?

this compound is a small-molecule agonist of protease-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammatory and nociceptive signaling. Its agonistic activity is validated through three core assays:

  • Cellular proliferation assays to measure PAR2-dependent growth responses.
  • Phosphatidylinositol hydrolysis assays to quantify Gq-mediated signaling.
  • Ca²⁺ mobilization assays to assess intracellular calcium flux, a downstream marker of PAR2 activation . Potency ranges from 200–1000 nM (EC₅₀), comparable to the PAR2-activating peptide 2-furoyl-LIGRLO-NH₂ but 30–300x more potent than SLIGRL-NH₂ .

Q. How selective is this compound for PAR2 compared to other receptors?

this compound exhibits >1,000-fold selectivity for PAR2 over other PAR subtypes (PAR1, PAR3, PAR4) and demonstrates no significant affinity for over 30 receptors involved in nociception or inflammation (e.g., TRPV1, neurokinin receptors). Selectivity is confirmed via receptor panel screens and competitive binding assays in heterologous cell systems .

Q. What experimental controls are critical when studying this compound in vitro?

  • Include PAR2-negative cell lines (e.g., HEK293T transfected with empty vectors) to rule out off-target effects.
  • Use PAR2 antagonists (e.g., GB88 or AZ8838) to confirm receptor-specific responses.
  • Validate assay sensitivity with known PAR2 agonists (e.g., AC-264613, a structurally distinct PAR2 agonist with higher potency) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s activity across different cell types (e.g., lack of Ca²⁺ response in HT29 cells)?

Discrepancies in activity may arise from cell-specific PAR2 expression levels, receptor desensitization, or divergent signaling pathways. Methodological approaches include:

  • Receptor density quantification (e.g., flow cytometry with anti-PAR2 antibodies).
  • Pathway-specific inhibitors (e.g., U73122 for phospholipase C inhibition) to dissect signaling mechanisms.
  • Cross-validation with alternative assays (e.g., β-arrestin recruitment assays) .

Q. What pharmacokinetic properties of this compound are relevant for in vivo studies?

this compound demonstrates favorable pharmacokinetics:

  • Absorption : Rapid systemic exposure (micromolar plasma concentrations) after intraperitoneal administration in rats.
  • Stability : High metabolic stability in liver microsomes (half-life: 6.1 hours in rats).
  • Efficacy : Induces thermal hyperalgesia and edema in rodent models, blocked by TRPV1 or neurokinin 1 receptor antagonists . Experimental note: Dose-response curves should account for species-specific PAR2 expression patterns.

Q. How can this compound be repurposed for studying viral infections (e.g., SARS-CoV-2)?

Computational docking studies suggest this compound binds to the SARS-CoV-2 spike protein receptor-binding domain (RBD) with moderate affinity (-24.35 kcal/mol), potentially interfering with ACE2 interactions. Follow-up steps include:

  • Pseudovirus neutralization assays to test viral entry inhibition.
  • Co-culture models (e.g., human bronchial epithelial cells) to assess PAR2-mediated immune modulation during infection .

Q. What strategies optimize this compound’s use in chronic inflammation models?

  • Dose titration : Start at 1–5 mg/kg (rodents) to avoid tachyphylaxis from prolonged PAR2 activation.
  • Combination therapies : Pair with PAR2 antagonists post-induction to isolate acute vs. chronic effects.
  • Biomarker profiling : Monitor IL-6, TNF-α, and prostaglandin E₂ levels to correlate PAR2 activity with inflammatory outcomes .

Methodological Considerations Table

Research Objective Recommended Assays Key Parameters
PAR2 selectivity validationReceptor panel screensIC₅₀ values for off-target receptors
In vivo hyperalgesiaHargreaves test (thermal latency)Baseline vs. post-dose latency shifts
Viral entry inhibitionSpike-ACE2 binding ELISA% inhibition at 10 μM this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-55541
Reactant of Route 2
Reactant of Route 2
AC-55541

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.